molecular formula C8H9ClN2O2 B13144714 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide

2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B13144714
M. Wt: 200.62 g/mol
InChI Key: WPNXWBCONGOOEW-UHFFFAOYSA-N
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Description

2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position, a hydroxy group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring The N,N-dimethyl substitution on the carboxamide group further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in the presence of water. This reaction proceeds under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing reaction times and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and new amide derivatives with different functional groups.

Scientific Research Applications

2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2-chloro-3-trichloromethylpyridine: A precursor in the synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide.

    5,6-dichloro-N,N-dimethylpyridine-3-carboxamide: Another pyridine derivative with similar functional groups.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the pyridine ring, along with the N,N-dimethyl substitution on the carboxamide group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)8(13)5-3-4-6(12)10-7(5)9/h3-4H,1-2H3,(H,10,12)

InChI Key

WPNXWBCONGOOEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(NC(=O)C=C1)Cl

Origin of Product

United States

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